molecular formula C22H32 B14580804 1,2,3,4-Tetrapropylnaphthalene CAS No. 61205-43-4

1,2,3,4-Tetrapropylnaphthalene

Cat. No.: B14580804
CAS No.: 61205-43-4
M. Wt: 296.5 g/mol
InChI Key: NRDUFIGTQVCRAB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrapropylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C22H32. This compound is characterized by the presence of four propyl groups attached to a naphthalene core. It is a derivative of naphthalene, which is a common structural motif in organic chemistry known for its stability and aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrapropylnaphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrapropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated pressure and temperature.

    Substitution: HNO3, H2SO4, controlled temperature and concentration.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1,2,3,4-Tetrapropylnaphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its stable aromatic structure.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrapropylnaphthalene involves its interaction with molecular targets through its aromatic and hydrophobic properties. It can intercalate into biological membranes, affecting membrane fluidity and function. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

    1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of propyl groups.

    1,2,3,4-Tetraethylnaphthalene: Similar structure with ethyl groups.

    1,2,3,4-Tetramethylnaphthalene: Contains methyl groups.

Uniqueness: 1,2,3,4-Tetrapropylnaphthalene is unique due to the specific steric and electronic effects imparted by the propyl groups. These effects influence its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl or aryl substituents.

Properties

CAS No.

61205-43-4

Molecular Formula

C22H32

Molecular Weight

296.5 g/mol

IUPAC Name

1,2,3,4-tetrapropylnaphthalene

InChI

InChI=1S/C22H32/c1-5-11-17-18(12-6-2)20(14-8-4)22-16-10-9-15-21(22)19(17)13-7-3/h9-10,15-16H,5-8,11-14H2,1-4H3

InChI Key

NRDUFIGTQVCRAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C2=CC=CC=C21)CCC)CCC)CCC

Origin of Product

United States

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